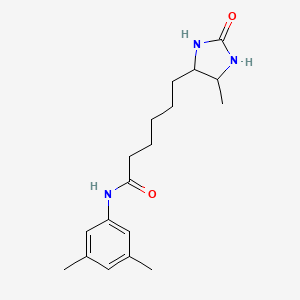![molecular formula C15H13N3O2S2 B11487412 Methyl 3-amino-2-cyano-6-methyl-4-(thiophen-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11487412.png)
Methyl 3-amino-2-cyano-6-methyl-4-(thiophen-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. This compound is characterized by its unique structure, which includes a thiophene ring fused to a pyridine ring, with various functional groups attached. The presence of these functional groups, such as the amino, cyano, and carboxylate groups, imparts significant chemical reactivity and potential biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of a thiophene derivative with a pyridine precursor under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as cyano groups, into amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the thiophene or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the thiophene or pyridine rings.
Applications De Recherche Scientifique
METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of functional groups such as the amino and cyano groups allows the compound to form hydrogen bonds, coordinate with metal ions, or participate in other interactions that influence its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
METHYL 3-ACETYL-6-AMINO-4-ARYL-5-CYANO-4H-PYRAN-2-CARBOXYLATE: This compound shares a similar pyran ring structure and functional groups, but differs in the presence of an acetyl group instead of a thiophene ring.
METHYL 3-AMINO-2-[(2’-CYANO-BIPHENYL-4-YL)METHYL]AMINO-BENZOATE: This compound has a similar amino and cyano functional group arrangement but features a biphenyl structure instead of a thieno[2,3-b]pyridine core.
Uniqueness
The uniqueness of METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE lies in its fused thiophene-pyridine ring system, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H13N3O2S2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
methyl 3-amino-2-cyano-6-methyl-4-thiophen-2-yl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H13N3O2S2/c1-7-10(15(19)20-2)11(8-4-3-5-21-8)12-13(17)9(6-16)22-14(12)18-7/h3-5,11,18H,17H2,1-2H3 |
Clé InChI |
LLJQEDQKUZLXAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C2=C(N1)SC(=C2N)C#N)C3=CC=CS3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11487335.png)
![3,4,5-triethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide](/img/structure/B11487343.png)
![3,4-diethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B11487362.png)
![N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11487379.png)
![ethyl 2-({[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11487381.png)
![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B11487388.png)
![8-[(4-chlorophenyl)sulfonyl]-3-methyl-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11487393.png)
![3-cyclopentyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11487398.png)
![1-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B11487414.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487428.png)
![6-butyl-8-(4-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11487433.png)

![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide](/img/structure/B11487440.png)
![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide](/img/structure/B11487447.png)
